molecular formula C11H12N2OS B1463266 4-(1-Phenoxyethyl)-1,3-thiazol-2-amine CAS No. 915921-97-0

4-(1-Phenoxyethyl)-1,3-thiazol-2-amine

Cat. No. B1463266
CAS RN: 915921-97-0
M. Wt: 220.29 g/mol
InChI Key: IOYUQHJSBCNHPU-UHFFFAOYSA-N
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Description

“4-(1-Phenoxyethyl)-1,3-thiazol-2-amine” is a chemical compound with the CAS Number: 915921-97-0. It has a molecular weight of 221.3 . The IUPAC name for this compound is 4-(1-phenoxyethyl)-1H-1lambda3-thiazol-2-amine .

Scientific Research Applications

Medicinal Chemistry

This compound is a derivative of phenoxy acetamide . Medicinal chemistry uses these derivatives to design and develop new pharmaceutical compounds . The phenoxy group in the compound can be manipulated to synthesize new pharmaceuticals or improve the processes by which existing pharmaceuticals are made .

Antioxidant Effects

Phenoxy derivatives, such as (4-benzoyl-phenoxy)-acetic acid analogs, have been synthesized and evaluated for their in-vitro antioxidant effects . This suggests that “4-(1-Phenoxyethyl)-1,3-thiazol-2-amine” could potentially be used in antioxidant research.

Antimicrobial Activity

Triazole analogues, which are similar in structure to thiazole, have been synthesized and tested for their antimicrobial activity . A specific compound, 4-phenyl-cyclohexyl-5-(1-phenoxyethyl)-3-[N-(2-thiazolyl)acetamido] thio-4H-1,2,4-triazole, showed excellent antifungal activity . This suggests that “4-(1-Phenoxyethyl)-1,3-thiazol-2-amine” could potentially have antimicrobial properties.

Pharmacological Research

Triazole compounds, which are structurally similar to thiazole, have been found to have various pharmacological activities such as antimicrobial, anticonvulsant, anti-inflammatory, analgesic, antitubercular, anthelmintic, antioxidant, antimalarial, antiviral, etc . This suggests that “4-(1-Phenoxyethyl)-1,3-thiazol-2-amine” could potentially be used in a wide range of pharmacological research.

Heterocyclic Chemistry

“4-(1-Phenoxyethyl)-1,3-thiazol-2-amine” is a heterocyclic compound. Heterocyclic chemistry plays a crucial role in the research and synthesis of new bioactive molecules . This compound could potentially be used in the development of new bioactive molecules.

Safety and Hazards

The safety information and hazards associated with “4-(1-Phenoxyethyl)-1,3-thiazol-2-amine” can be found in the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

4-(1-phenoxyethyl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c1-8(10-7-15-11(12)13-10)14-9-5-3-2-4-6-9/h2-8H,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOYUQHJSBCNHPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CSC(=N1)N)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00672403
Record name 4-(1-Phenoxyethyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00672403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

915921-97-0
Record name 4-(1-Phenoxyethyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00672403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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